Enhanced Basicity (pKa) Differentiates 3-Methoxy-1,5-dimethyl-1H-pyrazole from the Parent 1,5-Dimethylpyrazole
The introduction of a 3-methoxy group increases the basicity of the pyrazole nitrogen compared to the parent 1,5-dimethylpyrazole, as evidenced by a lower predicted pKa value of 2.28±0.10 for 3-Methoxy-1,5-dimethyl-1H-pyrazole , versus 2.83±0.10 for 1,5-dimethylpyrazole .
| Evidence Dimension | Acidity constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.28±0.10 |
| Comparator Or Baseline | 1,5-Dimethylpyrazole (CAS 694-31-5), pKa = 2.83±0.10 |
| Quantified Difference | ΔpKa = 0.55 units (lower pKa indicates higher basicity) |
| Conditions | Predicted value (ACD/Labs) |
Why This Matters
This difference in basicity can influence protonation state at physiological pH, affecting solubility, membrane permeability, and target binding in biological assays.
